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Compound of Interest

Carbomethoxycarbonyl-D-Pro-D-
Phe-OBzI

Cat. No.: B140510

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is a protected dipeptide that serves as a crucial
intermediate in the synthesis of various peptidomimetics and active pharmaceutical ingredients.
Its purity and structural integrity are paramount for the successful development of novel
therapeutics. Mass spectrometry is a powerful analytical technique for the characterization of
such compounds, providing accurate mass determination and structural elucidation through
fragmentation analysis. This application note details a comprehensive protocol for the analysis
of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl using Electrospray lonization Mass
Spectrometry (ESI-MS).

Molecular Structure and Properties

e IUPAC Name: Benzyl (2R)-1-((2R)-1-(methoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-
carboxylate

e Molecular Formula: C24H26N206
e Molecular Weight: 438.47 g/mol

o CAS Number: 129988-00-7
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Experimental Protocols
Sample Preparation

e Stock Solution (1 mg/mL): Accurately weigh 1 mg of Carbomethoxycarbonyl-D-Pro-D-Phe-
OBzl and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

e Working Solution (10 pg/mL): Dilute the stock solution 1:100 with the appropriate solvent
system for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

« Filtration: Filter the working solution through a 0.22 um syringe filter to remove any
particulate matter.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization
(ESI) source is recommended (e.g., Q-TOF, Orbitrap).

ESI-MS Parameters (Positive lon Mode):

Parameter Recommended Value
lonization Mode ESI Positive

Capillary Voltage 3.5-4.5kvV

Cone Voltage 20-40V

Source Temperature 120 - 150 °C
Desolvation Temperature 300 - 350 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)

Mass Range (m/z) 100 - 1000

Tandem MS (MS/MS) Parameters:

For fragmentation analysis, select the precursor ion corresponding to [M+H]* or [M+Na]*.
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Parameter Recommended Value
Collision Gas Argon

Collision Energy 10 - 40 eV (Ramped)
Isolation Window 1-2Da

Data Presentation

The expected major ions for Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl in positive ion mode
ESI-MS are summarized in the table below. The theoretical m/z values are calculated based on
the monoisotopic mass of the molecule (438.1791 Da).

lon Description Theoretical m/z
[M+H]* Protonated molecule 439.1869
[M+Na]* Sodiated molecule 461.1688
b2-ion Carbomethoxycarbonyl-D-Pro 184.0604
y1-ion D-Phe-OBzI 256.1332
Loss of benzyl group from
[M+H - C7H7]* 348.1394
[M+H]*
Loss of benzyl alcohol from
[M+H - C7HsO]* 331.1340
[M+H]*+

o Immonium ion of
Immonium ion (Phe) ) 120.0813
Phenylalanine

Results and Discussion

The mass spectrum of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is expected to show a
prominent peak for the protonated molecule [M+H]* at m/z 439.1869 and a sodiated adduct
[M+Na]* at m/z 461.1688.
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Tandem mass spectrometry (MS/MS) of the [M+H]* precursor ion will provide valuable
structural information. The fragmentation of peptides typically occurs at the amide bonds,
leading to the formation of b- and y-type fragment ions.[1][2] For this dipeptide, the major
fragmentation pathways are expected to involve the cleavage of the peptide bond between the
proline and phenylalanine residues.

The presence of a proline residue can influence the fragmentation pattern, often leading to a
prominent b-ion corresponding to the N-terminal portion of the peptide.[3] The phenylalanine
residue can lead to a characteristic neutral loss of the benzyl group.

Visualizations
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Caption: Experimental workflow for the mass spectrometry analysis.
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Caption: Predicted fragmentation pathway of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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